molecular formula C21H19ClN4O3 B11493735 8-(4-chlorophenoxy)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

8-(4-chlorophenoxy)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11493735
M. Wt: 410.9 g/mol
InChI Key: DEGMZQCUPJUNQF-UHFFFAOYSA-N
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Description

8-(4-CHLOROPHENOXY)-1,3-DIMETHYL-7-(2-PHENYLETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-CHLOROPHENOXY)-1,3-DIMETHYL-7-(2-PHENYLETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through the cyclization of appropriate intermediates under acidic or basic conditions.

    Introduction of the phenylethyl group: This step often involves alkylation reactions using phenylethyl halides in the presence of a base.

    Attachment of the chlorophenoxy group: This can be done through nucleophilic substitution reactions using 4-chlorophenol and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-(4-CHLOROPHENOXY)-1,3-DIMETHYL-7-(2-PHENYLETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

8-(4-CHLOROPHENOXY)-1,3-DIMETHYL-7-(2-PHENYLETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: The compound is used in studies to understand its interaction with various biological targets.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 8-(4-CHLOROPHENOXY)-1,3-DIMETHYL-7-(2-PHENYLETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets in the body. This can include binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-METHOXYPHENOXY)-1,3-DIMETHYL-7-(2-PHENYLETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
  • 8-(4-FLUOROPHENOXY)-1,3-DIMETHYL-7-(2-PHENYLETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Uniqueness

The uniqueness of 8-(4-CHLOROPHENOXY)-1,3-DIMETHYL-7-(2-PHENYLETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of functional groups, which can impart distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C21H19ClN4O3

Molecular Weight

410.9 g/mol

IUPAC Name

8-(4-chlorophenoxy)-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione

InChI

InChI=1S/C21H19ClN4O3/c1-24-18-17(19(27)25(2)21(24)28)26(13-12-14-6-4-3-5-7-14)20(23-18)29-16-10-8-15(22)9-11-16/h3-11H,12-13H2,1-2H3

InChI Key

DEGMZQCUPJUNQF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=C(C=C3)Cl)CCC4=CC=CC=C4

Origin of Product

United States

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